3-Amino-1-ethylpiperidine-2,6-dione
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Overview
Description
3-Amino-1-ethylpiperidine-2,6-dione is an organic compound with the molecular formula C7H12N2O2. It is a derivative of piperidine, characterized by the presence of an amino group at the third position and an ethyl group at the first position. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization to form the piperidine ring. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality in the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-ethylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
3-Amino-1-ethylpiperidine-2,6-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating neurological disorders and other medical conditions.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the piperidine ring play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Aminopiperidine-2,6-dione: Lacks the ethyl group at the first position.
1-Ethylpiperidine-2,6-dione: Lacks the amino group at the third position.
Piperidine-2,6-dione: The parent compound without any substitutions.
Uniqueness: 3-Amino-1-ethylpiperidine-2,6-dione is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-amino-1-ethylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-9-6(10)4-3-5(8)7(9)11/h5H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJZYYWUDHUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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